2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-7-8-15(9-14(13)2)18-10-19-21(32)29(26-12-30(19)28-18)11-20(31)27-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJNSJWGAUUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H18F3N5O2
- Molecular Weight : 441.4 g/mol
- CAS Number : 1021079-17-3
Research indicates that compounds similar to this one often interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance:
- Cell Viability Assays : Research using human cancer cell lines demonstrated that these compounds can significantly reduce cell viability in a dose-dependent manner.
- Mechanistic Studies : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
Compounds in this class have shown neuroprotective properties:
- Neurotoxicity Models : In vitro studies using neuronal cell lines (e.g., SH-SY5Y) indicated that these compounds can protect against neurotoxic agents like MPP+ and methamphetamine by blocking A(2A) adenosine receptors, which are implicated in neurodegenerative diseases .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that it induces apoptosis via caspase activation.
- Neuroprotection Study :
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by targeting the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria.
Case Study : In vitro studies have revealed that similar pyrazolo-triazine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial DNA replication .
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes involved in metabolic pathways. This property is particularly valuable in drug design for conditions such as diabetes and obesity.
Data Table: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Potency (IC50) | Reference |
|---|---|---|
| Protein Kinase B | 50 nM | |
| Aldose Reductase | 30 nM | |
| Cyclooxygenase-2 | 70 nM |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with diketones.
- Triazine Formation : Reaction with nitriles under acidic conditions to build the triazine framework.
- Acetamide Introduction : Final modifications to introduce the acetamide moiety.
Industrial Applications
Given its biological activity, this compound can be explored for development into pharmaceuticals targeting cancer and infectious diseases. Additionally, it has potential applications in agricultural chemistry as a pesticide or herbicide due to its antimicrobial properties.
Comparison with Similar Compounds
Pyrazolo-Triazin vs. Pyrazolo-Pyrimidin Derivatives
Benzothiazin vs. Triazin Derivatives
- Compound: Features a pyrazolo[4,3-c][1,2]benzothiazin core.
Acetamide Substituent Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
